molecular formula C7H6FNO2 B8777095 4-Fluoro-2-hydroxybenzamide CAS No. 1643-77-2

4-Fluoro-2-hydroxybenzamide

Cat. No.: B8777095
CAS No.: 1643-77-2
M. Wt: 155.13 g/mol
InChI Key: DTROPWKBAVYTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-hydroxybenzamide (CAS 1133122-96-9) is a fluorinated organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . This chemical serves as a valuable building block in medicinal chemistry and pharmaceutical research for the synthesis and development of novel bioactive molecules. While specific studies on this exact compound are limited, research on closely related 2-hydroxybenzamide (salicylamide) derivatives reveals significant potential. These analogs are investigated for their metal-chelating properties , which can inhibit metal-dependent viral enzymes, such as the influenza virus endonuclease, suggesting potential applications in antiviral drug discovery . Furthermore, structural analogs from the N-benzoyl-2-hydroxybenzamide class have demonstrated promising anti-protozoal activity against parasites including Plasmodium falciparum (malaria) and Leishmania donovani , highlighting the potential of this chemical scaffold in infectious disease research . The presence of both the hydroxy and amide functional groups on the aromatic ring makes this compound a versatile intermediate for further chemical modifications. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1643-77-2

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

IUPAC Name

4-fluoro-2-hydroxybenzamide

InChI

InChI=1S/C7H6FNO2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11)

InChI Key

DTROPWKBAVYTIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)O)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Fluoro 2 Hydroxybenzamide and Its Derivatives

Established Synthetic Routes to 4-Fluoro-2-hydroxybenzamide

Traditional methods for synthesizing this compound often rely on foundational organic reactions, building the molecule step-by-step from readily available precursors.

A primary and straightforward route to N-unsubstituted benzamides is through the amidation of the corresponding carboxylic acid. For this compound, this typically involves the starting material 4-Fluoro-2-hydroxybenzoic acid. bldpharm.com Carboxylic acids are fundamental in numerous chemical reactions, including amidations, which are crucial for producing pharmaceuticals and other fine chemicals. cymitquimica.com

A common laboratory-scale procedure involves a two-step process:

Activation of the Carboxylic Acid: The carboxylic acid group of 4-Fluoro-2-hydroxybenzoic acid is first activated to make it more susceptible to nucleophilic attack. This is frequently achieved by converting it into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Amide Bond Formation: The resulting acyl chloride is then reacted with an ammonia (B1221849) source to form the primary amide.

An alternative approach involves the acylation of salicylamide (B354443) with a suitable acyl chloride. In a general procedure for synthesizing N-benzoyl-2-hydroxybenzamides, salicylamide is reacted with various acid chlorides in refluxing pyridine (B92270) to generate the desired products. nih.gov This method could theoretically be adapted to produce derivatives of this compound.

The direct functionalization of otherwise inert C-H bonds has become a powerful tool in organic synthesis, with directing groups playing a crucial role in achieving high regioselectivity. rsc.orgrsc.org The amide functional group is frequently used as a weak-coordinating directing group to guide transition metals to a specific C-H bond, typically at the ortho-position. rsc.org

This strategy is particularly useful for introducing halogen atoms with precision.

Nickel-Catalyzed Halogenation: A method utilizing a Ni(OAc)₂ catalyst with N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source has been developed for the regioselective halogenation of electron-deficient arenes, including benzamides. The amide's directing group forms a chelate complex with the nickel catalyst, which facilitates oxidative addition with the N-halosuccinimide, followed by reductive elimination to yield the ortho-halogenated product. rsc.org

Iridium-Catalyzed Halogenation: Cp*Ir(III) complexes have proven effective for the ortho-halogenation of N,N-disubstituted benzamides. rsc.org For instance, iodination can be achieved with low catalyst loading (0.5 mol%) at 60°C, while bromination requires a higher catalyst load (6 mol%) and longer reaction times. rsc.org

These halogen-directed methods provide a strategic advantage for synthesizing specifically substituted benzamide (B126) derivatives, which can be valuable precursors for more complex molecules.

Copper catalysis offers an efficient and economical pathway for synthesizing 2-hydroxybenzamides. A notable method describes the preparation of these compounds from 2-chlorobenzamide (B146235) substrates using a copper iodide/1,10-phenanthroline catalyst system with potassium hydroxide (B78521) as the base, uniquely using water as the solvent. thieme-connect.comthieme-connect.comresearchgate.net This approach is significant as it represents the first copper-catalyzed hydroxylation reaction of this type in an aqueous medium. thieme-connect.comthieme-connect.com

The reaction is proposed to proceed through the formation of a copper-amide complex, which facilitates the hydroxylation. thieme-connect.comthieme-connect.comresearchgate.net This methodology has been successfully applied to a range of substrates, including the synthesis of fluorinated 2-hydroxybenzamides. thieme-connect.comresearchgate.net For example, this compound can be produced from the corresponding 2-chloro-4-fluorobenzamide. The reaction demonstrates good functional group tolerance, with various substituted 2-hydroxybenzamides obtained in yields ranging from 33% to 96%. thieme-connect.comthieme-connect.com The use of low-cost reagents and water as the solvent makes this method both practical and economical. thieme-connect.comthieme-connect.comresearchgate.net

Selected Examples of Copper-Catalyzed Synthesis of 2-Hydroxybenzamides in Water thieme-connect.comresearchgate.net
SubstrateProductReaction Time (h)Yield (%)
N-Benzyl-2-chlorobenzamideN-Benzyl-2-hydroxybenzamide0.2596
N-Benzyl-2-chloro-5-fluorobenzamideN-Benzyl-5-fluoro-2-hydroxybenzamide1672
N-Benzyl-2-chloro-4-fluorobenzamideN-Benzyl-4-fluoro-2-hydroxybenzamide887
N-Benzyl-2-chloro-4-nitrobenzamideN-Benzyl-2-hydroxy-4-nitrobenzamide185
N-Benzyl-2,4-dichlorobenzamideN-Benzyl-4-chloro-2-hydroxybenzamide0.591

Novel and Sustainable Synthetic Strategies for this compound

Modern synthetic chemistry increasingly emphasizes the development of sustainable processes that are both efficient and environmentally benign. These approaches are being applied to the synthesis of this compound and its derivatives.

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. opcw.orgresearchgate.net It is guided by twelve principles that promote sustainability in the chemical industry. rroij.com Key principles applicable to the synthesis of this compound include:

Waste Prevention: It is better to prevent waste than to treat it after it has been created. sphinxsai.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can reduce energy requirements and make reactions more efficient. sphinxsai.com

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. sphinxsai.com Water is often considered a desirable green solvent. sphinxsai.com

Design for Energy Efficiency: Energy requirements should be minimized. Syntheses conducted at ambient temperature and pressure are ideal.

The copper-catalyzed synthesis of 2-hydroxybenzamides in water is an excellent example of applying green chemistry principles. thieme-connect.comthieme-connect.com This method avoids the use of volatile and often toxic organic solvents, which are a major source of industrial pollution. sphinxsai.com By employing a catalyst, the reaction proceeds efficiently, often with high yields, thereby preventing waste. thieme-connect.comthieme-connect.comsphinxsai.com Such catalytic, aqueous-based systems represent a significant step towards more sustainable manufacturing of fine chemicals like this compound.

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for creating carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, offering more direct synthetic routes. researchgate.net While precious metals like rhodium, palladium, and iridium have been extensively studied, there is growing interest in using more abundant and less expensive first-row transition metals like cobalt and nickel. researchgate.netsnnu.edu.cn

Recent advancements include:

Rhodium(III)-Catalyzed Reactions: Rh(III) catalysts have been effectively used for the C-H activation of benzamides, enabling diverse transformations such as annulations with benzoxazinanones to produce complex N-heterocycles. acs.orgnih.gov The reaction outcomes can often be controlled by the choice of substrate or solvent. rsc.orgacs.org

Cobalt(III)-Catalyzed Reactions: High-valent cobalt catalysts are gaining attention for C-H functionalization. snnu.edu.cn For instance, a Co(III)-catalyzed ortho-alkenylation of benzamides has been developed using alkynyl carboxylic acids as the alkene source, showing broad substrate scope and good functional group tolerance. wiley.com

Nickel-Catalyzed Reactions: Nickel catalysts provide a low-cost alternative for C-H functionalization, such as the alkylation of benzamides with alkyl halides. researchgate.net

These catalytic C-H functionalization methodologies offer novel and efficient pathways for synthesizing a wide array of substituted benzamide derivatives, including those of this compound, by directly modifying the aromatic core. rsc.orgresearchgate.netsnnu.edu.cn

Flow Chemistry Applications in this compound Production

Continuous flow chemistry is emerging as a powerful alternative to traditional batch processing for the manufacture of active pharmaceutical ingredients (APIs) and other fine chemicals. seqens.comresearchgate.net This methodology offers significant advantages, including enhanced heat transfer, precise temperature control, and improved safety, particularly when handling hazardous reagents or highly exothermic reactions. seqens.com The small reactor volumes inherent in flow systems mitigate the risks of thermal runaways, a crucial factor in processes like nitrations or diazotizations. seqens.com

While specific literature detailing the end-to-end flow synthesis of this compound is not extensively documented, the principles of flow chemistry are directly applicable to its key synthetic steps. For instance, the fluorination of aromatic systems, a critical step in preparing precursors, has been successfully demonstrated in flow reactors. A proof-of-concept study for the synthesis of 1,2-difluorobenzene (B135520) from 2-fluoroaniline (B146934) via a Balz-Schiemann reaction was performed in a continuous flow mode, highlighting the technology's utility for handling potentially hazardous intermediates like diazonium salts. seqens.com

The benefits of flow chemistry extend to process intensification and automation, which can reduce waste, minimize purification steps, and shorten production times. acs.org The ability to integrate synthesis with in-line analysis and purification streamlines the manufacturing process, leading to greater efficiency and consistency. acs.org For large-scale industrial production of benzamide derivatives, continuous flow processes are considered a viable strategy to create safer, more competitive, and sustainable manufacturing operations. seqens.comsmolecule.com

Hypervalent Iodine-Mediated Transformations for Benzamide Scaffolds

Hypervalent iodine reagents have gained prominence as versatile and environmentally friendly tools in modern organic synthesis. acs.org These reagents are frequently employed in a wide array of oxidative transformations, including the functionalization of benzamide scaffolds to create complex heterocyclic structures. acs.orgcore.ac.uk

One significant application is in mediating oxidative cyclization reactions. For example, hypervalent iodine(III) reagents can facilitate the construction of dibenzoxazepinone skeletons from 2-(aryloxy)benzamides through an oxidative C–N bond formation under mild conditions. rsc.org This transformation proceeds via an initial attack of the amide oxygen on the iodine(III) center, followed by cyclization from the adjacent aromatic ring. core.ac.uk Similarly, iodosobenzene (B1197198) (PhIO) has been used to mediate the oxidation of 2-aryloxybenzamides to produce 2-(4-hydroxyphenoxy)benzamide derivatives. mdpi.com

These reagents are also instrumental in constructing other complex fused-ring systems. Research has shown their utility in the synthesis of:

1,4-Benzodiazepine skeletons from 2-(arylamino)benzamides. core.ac.uk

Isoquinolones through the cyclization of o-(1-alkynyl)benzamides. core.ac.uk

The effectiveness of hypervalent iodine reagents like Phenyliodine(III) diacetate (PIDA) in promoting C-N bond-forming reactions makes them highly valuable for elaborating the core benzamide structure into more complex, biologically relevant molecules. core.ac.uk

Optimization of Reaction Conditions for this compound Synthesis

The efficient synthesis of this compound hinges on the careful optimization of reaction conditions to maximize product yield and purity while minimizing side reactions.

Yield Enhancement and Purity Control

A key strategy for synthesizing 2-hydroxybenzamides involves the copper-catalyzed hydroxylation of 2-chlorobenzamide precursors. thieme-connect.comresearchgate.net This method has been shown to be highly efficient for preparing fluorinated derivatives. In one study, various substituted 2-hydroxybenzamides were obtained in yields ranging from 33–96% using a copper iodide/1,10-phenanthroline catalyst system in water. thieme-connect.comresearchgate.net The reaction conditions were optimized, identifying potassium hydroxide as an effective base and water as a green solvent. thieme-connect.comresearchgate.net

This one-pot procedure, starting from readily available 2-chlorobenzoyl chlorides, allows for the in-situ formation of the 2-chlorobenzamide intermediate, which then undergoes hydroxylation. For fluorinated substrates, this method proved effective, affording the desired 2-hydroxybenzamides in good yields. thieme-connect.com

Table 1: Copper-Catalyzed Synthesis of Fluorinated 2-Hydroxybenzamides thieme-connect.com
Starting Material (Amine)Substrate (from 2-chlorobenzoyl chloride)ProductTime (h)Yield (%)
4-Fluoroaniline2-Chloro-N-(4-fluorophenyl)benzamide4-Fluoro-2-hydroxy-N-(4-fluorophenyl)benzamide1672
3,4-Difluoroaniline2-Chloro-N-(3,4-difluorophenyl)benzamideN-(3,4-Difluorophenyl)-4-fluoro-2-hydroxybenzamide1087

Beyond catalyst choice, solvent selection plays a crucial role. While water is effective for the copper-catalyzed hydroxylation, other solvents like dimethyl sulfoxide (B87167) (DMSO) can be efficient for different synthetic routes due to their ability to dissolve reactants and act as oxidizing agents. ijpsr.com The use of heterogeneous catalysts, such as H2SO4 on silica (B1680970) gel (H2SO4·SiO2), has also been reported to improve reaction rates and yields in related syntheses, offering the advantage of easy separation. ijpsr.com

Regioselective Synthesis Approaches for Fluorinated Hydroxybenzamides

Achieving the correct substitution pattern in multisubstituted aromatic compounds like this compound requires precise control over the reaction's regioselectivity. The synthetic strategy often relies on using a starting material where the key functional groups are already in the desired positions. The most common route to N-substituted 4-fluoro-2-hydroxybenzamides involves the amide coupling of 4-fluoro-2-hydroxybenzoic acid with a suitable amine. nih.gov This approach transfers the challenge of regioselectivity to the synthesis of the 4-fluoro-2-hydroxybenzoic acid precursor itself.

Further functionalization of the benzamide ring must also be highly regioselective to avoid the formation of undesired isomers. For example, in the synthesis of more complex derivatives, 4-fluoro-2-hydroxybenzoic acid was regioselectively chlorinated at the 5-position using sulfuryl chloride to produce 5-chloro-4-fluoro-2-hydroxybenzoic acid. nih.gov This demonstrates that the electronic properties of the existing fluorine and hydroxyl groups can direct incoming electrophiles to a specific position.

Chemoselectivity is also critical. In a copper-catalyzed hydroxylation of N-benzyl-2,4-dichlorobenzamide, the reaction occurred selectively at the 2-position to yield 4-chloro-2-hydroxybenzamide, leaving the chloro group at the 4-position intact. thieme-connect.com This highlights how reaction conditions can be tuned to target a specific site on the molecule, which is a fundamental principle in the synthesis of specifically substituted fluorinated hydroxybenzamides.

Reactivity and Mechanistic Investigations of 4 Fluoro 2 Hydroxybenzamide

Electrophilic Aromatic Substitution Patterns in 4-Fluoro-2-hydroxybenzamide

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome determined by the cumulative directing effects of the substituents. The hydroxyl group at C-2 is a powerful activating group and directs incoming electrophiles to the ortho (C-3) and para (C-5) positions. The amide group at C-1 is also an ortho, para-director, while the fluorine atom at C-4 is a deactivating but ortho, para-directing substituent. smolecule.com

The strong electron-donating resonance effect (+M) of the hydroxyl group makes it the dominant directing influence. This effect significantly enhances the nucleophilicity of the positions ortho and para to it. The fluorine atom, while ortho, para-directing, deactivates the ring through its strong electron-withdrawing inductive effect (-I). The amide group's influence is moderate compared to the hydroxyl group. Consequently, electrophilic attack is predicted to occur preferentially at the C-3 and C-5 positions, which are ortho and para to the hydroxyl group, respectively.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Activating/Deactivating Directing Influence
Hydroxyl (-OH) C-2 +M >> -I Strongly Activating Ortho, Para (C-3, C-5)
Amide (-CONH₂) C-1 +M > -I Moderately Activating Ortho, Para (C-2, C-6, C-4)
Fluorine (-F) C-4 -I > +M Deactivating Ortho, Para (C-3, C-5)

Research on analogous compounds supports this substitution pattern. For instance, the chlorination of 4-fluoro-2-hydroxybenzoic acid using sulfuryl chloride results in substitution at the C-5 position, yielding 5-chloro-4-fluoro-2-hydroxybenzoic acid. nih.gov This demonstrates the hydroxyl group's power to direct an incoming electrophile to its para position, which is also ortho to the fluorine atom.

Nucleophilic Reactivity at Carbonyl and Aromatic Centers of this compound

The reactivity of this compound towards nucleophiles primarily involves two sites: the electrophilic carbonyl carbon of the amide group and the aromatic ring itself.

Carbonyl Center: The carbonyl carbon is inherently electrophilic and susceptible to attack by various nucleophiles. This reactivity is fundamental to transformations such as hydrolysis, which is discussed in section 3.4.

Aromatic Center: Nucleophilic aromatic substitution (SNA_r) on the benzene ring is also possible. The fluorine atom, due to its electronegativity, enhances the electrophilicity of the carbon atom to which it is attached (C-4) and can act as a leaving group under appropriate conditions. smolecule.com For SNA_r to occur, the aromatic ring typically requires activation by strong electron-withdrawing groups. pageplace.describd.com In related compounds, such as 2-chloro-4-fluoro-1-nitrobenzene, the fluorine atom is readily displaced by nucleophiles like pyrrolidine (B122466) or morpholine, demonstrating that a sufficiently activated ring facilitates this reaction. nih.gov While the hydroxyl and amide groups are not strongly withdrawing, the cumulative electronic effects in the molecule could permit substitution of the fluorine atom under specific, often forcing, reaction conditions.

Hydroxyl Group Functionalization and Derivatization Strategies

The phenolic hydroxyl group in this compound is a key site for derivatization, allowing for the synthesis of a variety of analogues through functionalization reactions such as O-alkylation and O-acylation. These modifications can alter the compound's physicochemical properties.

O-alkylation can be achieved by reacting the compound with alkyl halides in the presence of a base. A parallel example is the reaction of 5-bromo-2-hydroxy-benzamide with α-halogenated acid esters in the presence of potassium carbonate to yield the corresponding ether derivatives. lew.ro Similarly, O-acylation can be performed using acyl chlorides or anhydrides. The hydroxyl group is also often protected during multi-step syntheses. For instance, in the synthesis of related compounds, the hydroxyl group of 5-chloro-4-fluoro-2-hydroxybenzoic acid was methylated and subsequently demethylated using boron tribromide (BBr₃). nih.gov

Table 2: Examples of Hydroxyl Group Derivatization Strategies

Reaction Type Reagents Product Type
O-Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃) 2-Alkoxy-4-fluorobenzamide
O-Acylation Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base 2-Acyloxy-4-fluorobenzamide
Etherification Methyl/ethyl α-halogenated acid esters, K₂CO₃ O-substituted esters
Protection Methylating agent (e.g., CH₃I), Base 4-Fluoro-2-methoxybenzamide

Amide Group Reactivity and Transformations in this compound

The amide functional group is a versatile handle for various chemical transformations, including hydrolysis, reduction, and dehydration.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 4-fluoro-2-hydroxybenzoic acid. smolecule.com This reaction is a common pathway for converting benzamides to their corresponding carboxylic acids.

Reduction: The amide group can be reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, which would convert this compound into (4-fluoro-2-hydroxyphenyl)methanamine.

Dehydration: The amide can be dehydrated to form the corresponding nitrile. Treatment with dehydrating agents such as thionyl chloride (SOCl₂) converts this compound into 4-fluoro-2-hydroxybenzonitrile (B176574). google.com

Table 3: Key Transformations of the Amide Group

Transformation Reagents Product
Hydrolysis H₃O⁺ or OH⁻, Heat 4-Fluoro-2-hydroxybenzoic acid
Reduction 1. LiAlH₄ 2. H₂O (4-Fluoro-2-hydroxyphenyl)methanamine
Dehydration SOCl₂ 4-Fluoro-2-hydroxybenzonitrile

Influence of the Fluorine Atom on Reaction Pathways and Selectivity

The fluorine atom at the C-4 position exerts a profound influence on the reactivity and selectivity of this compound through its unique electronic properties.

Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack, making reactions slower compared to a non-fluorinated analogue. However, fluorine also possesses a weak electron-donating resonance effect (+M) due to its lone pairs, which directs incoming electrophiles to the ortho and para positions.

The interplay between the deactivating -I effect and the directing +M effect is crucial. In electrophilic substitutions, the powerful activating effect of the C-2 hydroxyl group generally overrides the deactivating nature of the fluorine, but the fluorine atom still modulates the electron density of the ring and can influence the ratio of isomeric products.

Conversely, the fluorine's strong -I effect enhances the ring's susceptibility to nucleophilic aromatic substitution (SNA_r) by stabilizing the negatively charged Meisenheimer complex intermediate. scribd.com This makes the carbon atom to which it is bonded (C-4) a potential site for nucleophilic attack and makes fluorine itself a potential leaving group, particularly if the ring is further activated by other electron-withdrawing substituents. nih.gov The presence of fluorine also enhances the electronic polarization of the molecule, which can affect its interactions with reagents and biological targets. vulcanchem.com

Formation of Heterocyclic Systems Incorporating the this compound Moiety

The ortho-hydroxybenzamide scaffold of this compound is a valuable precursor for the synthesis of various fused heterocyclic systems. The proximate hydroxyl and amide groups can participate in intramolecular or intermolecular cyclization reactions to form rings like benzoxazinones, benzoxazoles, and other related structures.

One documented example involves the use of a derivative, N-cyanomethyl-4-fluoro-2-hydroxy-benzamide, which undergoes condensation and cyclization with 2-amino-4,5,7-trifluorothiophenol to yield 4-fluoro-2-hydroxy-N-(4,5,7-trifluorobenzothiazol-2-ylmethyl)-benzamide. indexcopernicus.comijpsr.com

Furthermore, the nitrile derivative, 4-fluoro-2-hydroxybenzonitrile (obtainable from the dehydration of this compound), can be used to construct heterocyclic rings. A study demonstrated that 5-fluoro-2-hydroxybenzonitrile, a close analogue, undergoes a zinc chloride-promoted domino reaction with ketones to form 2,2-disubstituted-2,3-dihydro-4H-1,3-benzoxazin-4-ones in good yields. rsc.org This highlights a viable pathway for converting this compound into complex heterocyclic frameworks.

Table 4: Examples of Heterocyclic Synthesis from this compound Derivatives

Starting Material Derivative Reagents Heterocyclic Product
N-Cyanomethyl-4-fluoro-2-hydroxy-benzamide 2-Amino-4,5,7-trifluorothiophenol hydrochloride, EtOH, Reflux Substituted Benzothiazole
4-Fluoro-2-hydroxybenzonitrile (via dehydration) Ketone (e.g., acetone), ZnCl₂ 5-Fluoro-2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one (by analogy)

Advanced Spectroscopic and Structural Characterization of 4 Fluoro 2 Hydroxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 4-Fluoro-2-hydroxybenzamide, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques.

Proton (¹H) NMR Chemical Shift Analysis

A ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms (protons). For this compound, one would expect to observe distinct signals for the aromatic protons, the amide (-NH₂) protons, and the hydroxyl (-OH) proton. The aromatic region would show complex splitting patterns due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The protons on the amide and hydroxyl groups would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Carbon (¹³C) NMR Spectroscopic Investigations

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The spectrum would show signals for the six aromatic carbons and the carbonyl carbon (C=O) of the amide group. The carbon atoms would exhibit chemical shifts influenced by the attached functional groups (-F, -OH, -CONH₂). A key feature would be the presence of carbon-fluorine (C-F) coupling, which would split the signals of the carbon atoms closest to the fluorine substituent into doublets with characteristic coupling constants, providing definitive evidence for the fluorine's position on the aromatic ring.

Fluorine (¹⁹F) NMR Studies for this compound

Given that the ¹⁹F isotope has 100% natural abundance and is a spin-1/2 nucleus, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. acs.org A ¹⁹F NMR spectrum of this compound would show a single signal for the fluorine atom. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the electronic effects of the hydroxyl and benzamide (B126) substituents. This technique is exceptionally useful for confirming the presence and chemical environment of fluorine in a molecule.

Two-Dimensional NMR Techniques for Structural Elucidation

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal which protons are coupled to each other, helping to piece together the connectivity of the aromatic protons. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of the resonances in both the ¹H and ¹³C spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Infrared (IR) Spectroscopy and Characteristic Functional Group Vibrations

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include:

O-H Stretching: A broad band, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group, broadened by hydrogen bonding.

N-H Stretching: Two distinct bands (symmetric and asymmetric) for the primary amide (-NH₂) group, typically appearing in the 3100-3500 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption band for the amide carbonyl group, generally found between 1630-1690 cm⁻¹. The exact position would be influenced by conjugation and hydrogen bonding. nih.gov

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong absorption, typically in the 1000-1300 cm⁻¹ range, which is characteristic of the carbon-fluorine bond.

Without access to experimentally obtained spectra, any further discussion or data presentation would be speculative and would not meet the required standards of scientific accuracy.

Raman Spectroscopy Applications

Raman spectroscopy serves as a powerful tool for analyzing the vibrational properties of this compound, providing insights into its molecular structure and bonding. mdpi.com Theoretical and experimental studies of related salicylamide (B354443) derivatives demonstrate that the vibrational wavenumbers can be assigned and analyzed with the aid of quantum mechanical calculations. researchgate.netresearchgate.net

In similar molecules, the phenyl ring stretching vibrations are typically observed in the Raman spectrum with comparable intensities to their counterparts in the infrared (IR) spectrum. For instance, in a related compound, these stretches appear around 1602 cm⁻¹ and 1503 cm⁻¹. researchgate.net The simultaneous activation of certain modes in both IR and Raman spectra can indicate charge transfer interactions through the π-conjugated system. researchgate.net

Furthermore, techniques like surface-enhanced Raman scattering (SERS) can be employed to study the orientation of the molecule on a metal surface. researchgate.net The presence and intensity of specific bands in the SERS spectrum, such as those corresponding to the phenyl ring, can suggest a particular orientation, for example, a tilted position with respect to the surface due to π-electron interactions. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and studying the fragmentation patterns of this compound. The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. For this compound, the molecular ion would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₇H₆FNO₂. A patent document mentions the detection of a related compound, this compound, with a liquid chromatography-mass spectrometry (LCMS) m/z of 156.0 (M+H)⁺, which corresponds to the protonated molecule. google.com

The fragmentation of this compound under mass spectrometric conditions can provide valuable structural information. Common fragmentation patterns for benzamides involve cleavages adjacent to the carbonyl group. libretexts.org This can lead to the loss of the amide group or other substituent groups. For primary amides, a McLafferty rearrangement can also be a characteristic fragmentation pathway. libretexts.org The presence of the aromatic ring often results in a relatively stable molecular ion. libretexts.org High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the parent molecule and its fragments, further confirming its identity. nih.gov

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and crystal packing.

The crystal structure of this compound and its derivatives is significantly influenced by intermolecular interactions, particularly hydrogen bonding. In the crystal lattice, molecules are often linked by intermolecular N—H⋯O hydrogen bonds, forming chains or more complex networks. researchgate.net For instance, in a related fluorinated benzamide, molecules are linked into one-dimensional chains along a crystallographic axis. mdpi.com

X-ray crystallography reveals the preferred conformation of the molecule in the solid state. A key conformational feature of benzanilides and related structures is the dihedral angle between the aromatic rings. In many fluorinated benzamides, the molecule is not planar. For example, in N-(2,4-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are nearly coplanar, but the central amide group is twisted out of the plane of both rings. mdpi.com

In contrast, some salicylamides are nearly flat in the crystalline phase. researchgate.net The specific conformation adopted by this compound will depend on a balance of intramolecular steric and electronic effects, as well as the intermolecular forces present in the crystal. Intramolecular hydrogen bonds, for example between the hydroxyl group and the amide oxygen, can also play a significant role in determining the molecular conformation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. up.ac.za For aromatic compounds like this compound, the most common transitions are π → π* and n → π*.

The benzene (B151609) ring itself has characteristic absorptions, and the substituents (-F, -OH, -CONH₂) will influence the position and intensity of these absorption bands. up.ac.za Auxochromic groups like -OH and -NH₂ can cause a bathochromic (red) shift, moving the absorption to longer wavelengths. ijprajournal.com

Computational and Theoretical Studies of 4 Fluoro 2 Hydroxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) for a given arrangement of atoms to determine the electronic structure and energy.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and geometry of organic molecules due to its favorable balance of accuracy and computational cost. rsc.orgaps.org Studies on related benzamide (B126) structures frequently employ DFT to optimize the molecular geometry, which involves finding the lowest energy arrangement of atoms and thus predicting bond lengths, bond angles, and dihedral angles. scispace.comnih.gov For example, calculations on similar substituted benzophenones and benzamides consistently use hybrid functionals like B3LYP and B3PW91, often paired with Pople-style basis sets such as 6-311++G(d,p), to achieve results that correlate well with experimental data. scispace.comresearchgate.netacs.org

These calculations reveal key details about the molecule's electronic landscape. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, with the HOMO-LUMO energy gap providing an indicator of the molecule's chemical reactivity and kinetic stability. scispace.comresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. scispace.comacs.orgtandfonline.com For 4-Fluoro-2-hydroxybenzamide, the MEP would be expected to show negative potential around the electronegative oxygen and fluorine atoms, and positive potential near the hydroxyl and amide hydrogens.

To illustrate the typical output of such geometric calculations, the following table presents DFT-calculated parameters for a structurally similar compound, 5-chloro-2-hydroxybenzoic acid.

Table 1: Selected Geometric Parameters for 5-chloro-2-hydroxybenzoic acid, a structural analog, calculated using DFT (B3LYP/6-311++G**). researchgate.net
ParameterCalculated Value (Å or °)
C-Cl Bond Length1.751
C=O Bond Length1.216
O-H Bond Length (hydroxyl)0.999
O-C-C Bond Angle123.6
C-C-Cl Bond Angle119.5

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and more advanced post-HF methods, provide an alternative to DFT for high-level characterization. aps.org These "first-principles" methods are often used alongside DFT to provide benchmark data for structural, electronic, and vibrational properties. scispace.comresearchgate.net While computationally more demanding than DFT, they can offer greater accuracy for certain properties. For instance, studies on related halogenated benzamides and benzoic acids have utilized HF and DFT methods with basis sets like 6-31G** and 6-311++G** to perform a complete assignment of vibrational modes. researchgate.net Comparing the results from both ab initio and DFT methods allows for a more robust and comprehensive understanding of the molecule's fundamental characteristics. scispace.com

Molecular Modeling and Dynamics Simulations

Beyond static calculations, molecular modeling techniques are used to explore the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.

The three-dimensional shape of a molecule is critical to its function. Conformational analysis of this compound would involve mapping its potential energy surface by systematically rotating the rotatable bonds, primarily the C(aryl)–C(amide) bond. Studies on similar 2-hydroxy-benzamides have shown that a strong intramolecular hydrogen bond between the 2-hydroxyl group and the amide's carbonyl oxygen significantly stabilizes a planar conformation. researchgate.net The potential energy surface calculations for these molecules typically reveal a high energy barrier to rotation around the C(aryl)–C(amide) bond, confirming that the planar conformer is strongly preferred. researchgate.net This planarity is a result of both the intramolecular hydrogen bond and the π-electron delocalization between the phenyl ring and the amide group. researchgate.net

The way molecules interact with each other dictates their macroscopic properties. For this compound, a key feature is the powerful intramolecular hydrogen bond O-H···O=C, which is characteristic of salicylamides. researchgate.net This interaction is a primary determinant of the molecule's conformation. researchgate.net

Prediction of Spectroscopic Properties from Theoretical Models

A significant application of theoretical models is the prediction and interpretation of spectroscopic data, particularly vibrational spectra (Infrared and Raman). scispace.comtandfonline.comresearchgate.net Quantum chemical calculations (both DFT and ab initio) can compute the vibrational frequencies and their corresponding intensities with a high degree of accuracy. scispace.comresearchgate.net

The standard procedure involves first optimizing the molecular geometry to find its minimum energy state. scispace.com Subsequently, frequency calculations are performed on this optimized structure. scispace.com The resulting theoretical spectrum can be compared directly with experimental FT-IR and FT-Raman spectra. acs.org A known phenomenon is that theoretical frequencies, particularly from HF and DFT methods, are often systematically higher than experimental values. researchgate.net To correct for this, the calculated wavenumbers are typically scaled by an empirical factor to improve the agreement with experimental data. researchgate.net

A detailed assignment of each vibrational mode is made possible through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each bond stretch, angle bend, or torsion to a particular vibration. scispace.com This allows, for example, for the unambiguous identification of C=O stretching, N-H bending, and C-F stretching modes in the spectrum of this compound. The table below illustrates the typical agreement between calculated and observed vibrational frequencies for a related compound.

Table 2: Comparison of Selected Experimental and Theoretically Calculated (DFT) Vibrational Frequencies (cm⁻¹) for 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. researchgate.net
Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled)Assignment (Based on PED)
N-H Stretch334333403343ν(N-H)
C=O Stretch1653-1656ν(C=O)
C-O Stretch1249-1259ν(C-O)
C-N Stretch-10451045ν(C-N)
NO₂ Wagging--749ω(NO₂)

Simulated NMR, IR, and UV-Vis Spectra

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), researchers can simulate various types of spectra, providing valuable insights that complement experimental data.

Simulated NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. For instance, in a related compound, N-(4-Fluorobenzyl)-2-hydroxybenzamide, the ¹H NMR spectrum in DMSO-d6 showed distinct peaks for the amide proton (CONH), hydroxyl groups (OH), and aromatic protons (ArH). unipr.it Similarly, the ¹³C NMR spectrum revealed signals for the carbonyl carbon, aromatic carbons, and the methylene (B1212753) carbon of the benzyl (B1604629) group. unipr.it Computational models, often employing the Gauge-Independent Atomic Orbital (GIAO) method, can help assign these experimental peaks to specific atoms within the molecule.

Simulated IR Spectra: Infrared (IR) spectroscopy is used to identify functional groups in a molecule by detecting their vibrational frequencies. Theoretical calculations can simulate the IR spectrum, showing characteristic absorption bands. For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, typically observed around 3200-3650 cm⁻¹, and the C=O stretch of the amide group, which generally appears in the 1660-1740 cm⁻¹ region. scispace.com The N-H stretching vibration of the amide is also a significant feature. researchgate.net For example, in a similar molecule, 4-fluoro-4-hydroxybenzophenone, a strong band at 1637 cm⁻¹ in the experimental FT-IR spectrum was assigned to the C=O stretching vibration. scispace.com

Simulated UV-Vis Spectra: UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) calculations are commonly used to simulate UV-Vis spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. scispace.com These calculations can reveal how the electronic structure is influenced by factors such as solvent polarity. For instance, a study on 4-fluoro-4-hydroxybenzophenone showed a red shift (a shift to longer wavelengths) in the maximum absorption peak when moving from the gas phase to a solvent phase, indicating changes in the electronic environment. scispace.comtandfonline.com

The following table summarizes the expected spectral characteristics for this compound based on computational studies of analogous compounds.

Spectroscopic Technique Key Feature Expected Region/Value Reference
¹H NMROH proton~9-13 ppm unipr.it
NH proton~9 ppm unipr.it
Aromatic protons~6-8 ppm unipr.it
¹³C NMRC=O carbon~165-170 ppm unipr.it
Aromatic carbons~115-163 ppm unipr.it
IR SpectroscopyO-H stretch3200-3650 cm⁻¹ scispace.com
N-H stretch~3300-3500 cm⁻¹ researchgate.net
C=O stretch1660-1740 cm⁻¹ scispace.com
UV-Vis Spectroscopyπ → π* transitions~280-300 nm scispace.comresearchgate.net

Vibrational Frequency Assignments and Potential Energy Distribution

A detailed analysis of the vibrational modes of this compound can be achieved through computational methods. These calculations not only predict the frequencies of vibrations but also describe the nature of these vibrations through Potential Energy Distribution (PED) analysis. PED indicates the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration.

For a molecule of this size, numerous fundamental vibrational modes exist. Key assignments based on studies of similar molecules include:

O-H Vibrations: The stretching vibration of the hydroxyl group is typically a high-energy mode. scispace.com In-plane and out-of-plane bending vibrations of the O-H group also occur at lower frequencies. scispace.com

N-H Vibrations: The amide N-H stretching is another characteristic high-frequency vibration. researchgate.net In-plane and out-of-plane bending modes for the N-H group are also present.

C=O Vibrations: The carbonyl stretching vibration is a strong and sharp band in the IR spectrum, making it easily identifiable. scispace.com In-plane and out-of-plane bending modes associated with the C=O group also exist. scispace.com

Aromatic Ring Vibrations: The benzene (B151609) ring exhibits several characteristic vibrations, including C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes. scispace.com

C-F Vibration: The C-F stretching vibration is a key indicator of the fluorine substitution on the aromatic ring. scispace.com

The following table provides a hypothetical assignment of some key vibrational frequencies for this compound, based on data from analogous compounds. The PED values illustrate the primary atomic motions for each frequency.

Vibrational Mode Calculated Frequency (cm⁻¹) Potential Energy Distribution (PED) Contribution Reference
O-H Stretch~368098% ν(O-H) scispace.com
N-H Stretch~345099% ν(N-H) researchgate.net
C-H Stretch (Aromatic)~308096% ν(C-H) scispace.com
C=O Stretch~165080% ν(C=O) scispace.comresearchgate.net
C-C Stretch (Aromatic)~160050% ν(C-C), 20% δ(C-C-H) researchgate.net
C-N Stretch~140045% ν(C-N), 30% δ(N-H) researchgate.net
C-F Stretch~120060% ν(C-F), 25% δ(C-C-C) scispace.com
O-H In-plane Bend~131570% δ(O-H), 15% ν(C-O) scispace.com

Note: ν represents stretching and δ represents bending vibrations.

Chemical Reactivity Descriptors and Frontier Molecular Orbital Analysis

Computational chemistry provides a framework for understanding the chemical reactivity of molecules through various descriptors derived from molecular orbital theory. scispace.com Frontier Molecular Orbital (FMO) theory, in particular, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with other species. youtube.comwikipedia.org

HOMO-LUMO Energy Gaps and Stability

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable, as the electrons can be more easily excited. researchgate.net These molecules with small energy gaps are often referred to as "soft" molecules. researchgate.net

For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene ring, while the LUMO is a π* anti-bonding orbital. The energies of these orbitals, and thus the energy gap, can be calculated using DFT methods.

The following table presents representative calculated values for FMO analysis based on similar compounds.

Parameter Description Typical Calculated Value (eV) Reference
E(HOMO)Energy of the Highest Occupied Molecular Orbital-6.0 to -7.0 scispace.com
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5 scispace.com
HOMO-LUMO Gap (ΔE)E(LUMO) - E(HOMO)4.0 to 5.0 scispace.comresearchgate.net

From these energies, other chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution.

Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the tendency of electrons to escape from a system.

Electrophilicity Index (ω): Calculated as μ² / (2η). It quantifies the ability of a molecule to accept electrons.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution of a molecule. chemrxiv.org It creates a color-coded map on the electron density surface, indicating regions of positive and negative electrostatic potential. researchgate.net This map is invaluable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net

Red/Yellow Regions: These areas represent negative electrostatic potential, meaning they are electron-rich. These are the most likely sites for electrophilic attack (attack by a positively charged species). In this compound, these regions are expected to be around the oxygen atoms of the hydroxyl and carbonyl groups, due to their high electronegativity and lone pairs of electrons. chemrxiv.orgresearchgate.net

Blue Regions: These areas indicate positive electrostatic potential, meaning they are electron-poor. These are the most likely sites for nucleophilic attack (attack by an electron-rich species). chemrxiv.orgresearchgate.net For this molecule, positive potential is expected around the hydrogen atoms, particularly the acidic proton of the hydroxyl group and the protons of the amide group. chemrxiv.org

The MEP map provides a visual representation of how the molecule will interact with other polar molecules and ions, guiding the understanding of its intermolecular interactions. researchgate.net

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, including intermediates and, crucially, transition states.

A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactants to products. nih.gov Locating and characterizing the transition state is key to understanding the kinetics of a reaction, as its energy determines the activation energy barrier.

For a reaction involving this compound, such as its synthesis or a subsequent functionalization, computational methods can be used to:

Propose a reaction pathway: Based on chemical intuition, a sequence of elementary steps is proposed.

Optimize geometries: The structures of the reactants, products, any intermediates, and the transition state for each step are computationally optimized to find their lowest energy conformations.

Frequency analysis: A vibrational frequency calculation is performed on the optimized structures. A true minimum on the potential energy surface (a stable molecule) will have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. pku.edu.cn

For example, in the synthesis of a benzamide, the reaction might proceed through a tetrahedral intermediate formed by the attack of an amine on a carboxylic acid derivative. Transition state analysis could elucidate the energy barrier for the formation and collapse of this intermediate, providing insights into the reaction rate and mechanism. nih.gov

Applications of 4 Fluoro 2 Hydroxybenzamide in Materials and Analytical Chemistry

Coordination Chemistry and Metal Complexes of 4-Fluoro-2-hydroxybenzamide

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion surrounded by a number of other atoms or molecules, known as ligands. uomustansiriyah.edu.iqncert.nic.in The this compound molecule, with its oxygen and nitrogen donor atoms, can act as a ligand, forming stable complexes with various metal ions.

The this compound scaffold is a valuable platform for designing ligands for specific applications. The synthesis of derivatives often starts with the parent molecule or its corresponding acid, 4-fluoro-2-hydroxybenzoic acid. For instance, salicylanilide (B1680751) derivatives can be synthesized by condensing substituted anilines with 4-fluoro-2-hydroxybenzoic acid precursors. nih.gov This process allows for the systematic modification of the ligand's structure to tune its electronic and steric properties, thereby influencing the properties of the resulting metal complex.

Derivatives of the closely related 2-hydroxybenzamide have been shown to act as effective chelating agents for metal ions like Mg²⁺ and Cu(II). researchgate.net The coordination typically occurs through the oxygen atoms of the phenolic hydroxyl group and the amide group. researchgate.net This bidentate chelation forms a stable ring structure with the metal ion, a characteristic that is fundamental to their use in coordination chemistry. The fluorine atom in the 4-position of this compound can further influence the ligand's electronic properties and the stability of the metal complexes formed.

In a specific example of its use in synthesis, a derivative, N-cyanomethyl-4-fluoro-2-hydroxy-benzamide, has been used as a reactant in condensation reactions to create more complex heterocyclic structures like benzothiazoles. mdpi.com

Once synthesized, the metal complexes of this compound and its derivatives are characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties. While direct studies on this compound complexes are limited, the characterization of complexes with similar salicylamide-type ligands provides a clear framework for the expected findings.

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. In the IR spectrum of a related Schiff base ligand, the C=O band appears at a specific frequency. mdpi.com Upon complexation with a metal ion, this band typically shifts to a lower frequency, indicating the involvement of the carbonyl oxygen in coordination. mdpi.com Similarly, changes in the O-H stretching frequency would confirm the deprotonation and coordination of the phenolic hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligand and its complexes in solution. mdpi.com Changes in the chemical shifts of the protons and carbons near the coordination sites provide evidence of complex formation.

UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere around the metal ion. mdpi.com

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. acs.org

Table 1: Common Spectroscopic Techniques for Characterizing Metal-Benzamide Complexes

Technique Information Obtained Typical Observations for Complexation
FT-IR Identifies functional groups and coordination sites. Shift in C=O and O-H stretching frequencies. mdpi.com
NMR Provides details of the molecular structure in solution. Changes in chemical shifts of protons/carbons near donor atoms. mdpi.com
UV-Vis Reveals electronic transitions and coordination geometry. Appearance of new absorption bands (d-d transitions, charge transfer). mdpi.com

| X-ray Diffraction | Determines the precise 3D crystal structure. | Provides exact bond lengths and angles of the coordination sphere. mdpi.com |

Transition metal complexes are widely used as catalysts in a variety of organic reactions due to their ability to exist in multiple oxidation states and coordinate with reactants. rsc.org Metal complexes derived from benzamide (B126) and related ligands have shown potential in catalytic applications.

For example, certain transition metal complexes derived from Schiff base ligands have been studied for their catalytic activity in the oxidation of anilines. mdpi.com In one study, a complex's catalytic efficiency was found to depend on the nature of the substituent on the aniline (B41778), with electron-withdrawing groups generally leading to higher product yields. mdpi.com The catalytic activity of such complexes demonstrates the potential for metal-benzamide systems to facilitate important chemical transformations. While specific catalytic studies on this compound complexes are not widely reported, the principles established with related structures suggest a promising area for future research.

Table 2: Example of Catalytic Oxidation using a Related Metal Complex

Substrate (Aniline Derivative) Product Yield (%)
Aniline with electron-donating group Low
Aniline with electron-withdrawing group High (up to 62%)

Data derived from studies on related transition metal complexes in aniline oxidation. mdpi.com

Materials Science Applications of this compound Derivatives

In materials science, the focus is on creating materials with novel properties and functions. The ability of this compound to participate in specific intermolecular interactions makes it a candidate for incorporation into advanced materials.

Supramolecular chemistry focuses on the non-covalent interactions between molecules that lead to the formation of large, well-ordered structures. demokritos.grrsc.org The functional groups on this compound are ideal for directing self-assembly through hydrogen bonding.

Studies on the closely related 4-hydroxybenzamide (B152061) have shown its ability to form cocrystals with dicarboxylic acids. acs.org In these structures, the molecules arrange themselves in predictable patterns, or synthons, driven by hydrogen bonds. Specifically, the amide group of 4-hydroxybenzamide can form a robust hydrogen-bonded synthon with a carboxylic acid group, while the phenolic hydroxyl group can form extended cooperative hydrogen-bonding chains (O–H···O–H···). acs.org This leads to the formation of highly ordered, crystalline supramolecular structures. acs.org It is anticipated that this compound would exhibit similar self-assembly behavior, with the fluorine atom potentially influencing the packing arrangement and stability of the resulting supramolecular architectures.

Non-Linear Optical (NLO) Properties of this compound Derivatives

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. This property is crucial for applications in optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules, in particular, have attracted significant attention for NLO applications due to their large optical nonlinearities, fast response times, and the potential for molecular engineering.

The NLO response in organic compounds often originates from an intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected through a π-conjugated system. While specific NLO data for this compound is not extensively documented in current literature, the NLO properties of the broader benzamide and salicylamide (B354443) classes have been investigated. For instance, studies on various benzamide derivatives using density functional theory have shown that they can possess significant first-order hyperpolarizability, a measure of NLO activity, indicating their potential as NLO materials. worldscientific.comworldscientific.com The presence of strong hydrogen bonding interactions in such molecules can enhance their molecular stability and contribute to these properties. worldscientific.com

The structure of this compound features an electron-donating hydroxyl (-OH) group and electron-withdrawing fluorine (-F) and amide (-CONH₂) groups on a benzene (B151609) ring. This configuration establishes a donor-π-acceptor framework that is a prerequisite for second-order NLO activity. Theoretical calculations on similar structures, such as salicylaldehyde (B1680747) thiosemicarbazones, have predicted substantial NLO character, suggesting that salicylamide derivatives are promising candidates for further NLO studies. nih.gov

Furthermore, the NLO phenomenon of second-harmonic generation (SHG) has been employed as a highly sensitive technique to characterize crystalline materials. Studies on m-hydroxybenzoic acid, a related compound, have demonstrated the use of temperature-resolved SHG to monitor solid-state phase transitions and assess polymorphic purity, which is only possible in non-centrosymmetric crystal structures. acs.orgresearchgate.netresearchgate.net This highlights a key application of NLO properties in the materials characterization of compounds structurally similar to this compound.

Table 1: Theoretical NLO Properties of Related Benzamide and Salicylaldehyde Derivatives

Compound ClassProperty InvestigatedKey FindingsReference
3,5-dinitrobenzoic acid with benzamide derivativesFirst-order hyperpolarizability (β)Values ranged from 3.479 to 12.843 x 10⁻³⁰ esu, indicating significant NLO properties. worldscientific.comworldscientific.com
Salicylaldehyde thiosemicarbazonesHOMO/LUMO energy gap, β valuesSmall energy gaps (4.133–4.186 eV) and large β values suggest potential NLO applications. nih.gov
Fluoro-N-Acylhydrazide derivativeThird-order NLO propertiesResults were comparable to experimental findings, suggesting the material is attractive for third-order NLO applications. plos.org

Analytical Chemistry Applications

In analytical chemistry, the specific binding capabilities and physicochemical properties of this compound derivatives are leveraged for detection, recognition, and separation of various chemical species.

Development of Chemosensors and Recognition Systems

A chemosensor is a molecule designed to bind to a specific analyte, producing a detectable signal such as a change in color or fluorescence. The 2-hydroxybenzamide (salicylamide) scaffold is an effective metal-chelating motif, making its derivatives excellent candidates for the development of ion sensors.

Research has shown that 2-hydroxybenzamide derivatives can effectively chelate divalent metal ions. researchgate.net The coordination typically occurs through the oxygen atoms of the phenolic hydroxyl group and the amide group. researchgate.net A notable example is N-(4-fluorobenzyl)-2-hydroxybenzamide, a close derivative of the title compound, which has been studied for its ability to form complexes with magnesium (Mg²⁺) and copper (Cu²⁺) ions. researchgate.netunipr.itacs.org Such interactions are fundamental to the mechanism of ion recognition and sensing. The ability of these molecules to sequester metal ions has been explored in various biological contexts, including the inhibition of metal-dependent enzymes. acs.orgresearchgate.netresearchgate.net

Beyond metal ions, salicylamide derivatives have also been engineered to detect anions. Highly sensitive and selective colorimetric chemosensors based on the salicylic (B10762653) acid backbone have been designed to recognize fluoride (B91410) anions (F⁻) in solution, producing a change visible to the naked eye. researchgate.net

Table 2: Ion Recognition by Derivatives of 2-Hydroxybenzamide

DerivativeAnalyte DetectedMethod/PrincipleReference
N-(4-fluorobenzyl)-2-hydroxybenzamideMg²⁺, Cu²⁺Metal Chelation researchgate.net
N-(4-fluorobenzyl)-2,3-dihydroxybenzamideMg²⁺Metal Chelation researchgate.netnih.gov
Salicylamide with acylthiourea unitF⁻ (Fluoride)Colorimetric Sensing researchgate.net

Extraction Reagents and Separation Techniques

The distinct acidic and polar characteristics of this compound and related salicylamides enable their use in various separation and purification techniques.

Liquid-Liquid Extraction: Liquid-liquid extraction is a common method used to separate compounds from a mixture based on their different solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. The acidity of the phenolic hydroxyl group in salicylamides is a key feature exploited in this technique. By carefully controlling the pH of the aqueous phase, salicylamides can be separated from other acidic or basic compounds. For example, in a mixture containing a strongly acidic compound like acetylsalicylic acid and the less acidic salicylamide, a weak base such as sodium bicarbonate can be used to deprotonate and extract the stronger acid into the aqueous layer, while the salicylamide remains in the organic layer. chegg.comwebassign.net This allows for effective partitioning and separation of the components. webassign.net

Chromatographic Techniques: Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. Various salicylamide derivatives, including those with fluoro-substitutions, are routinely purified and analyzed using High-Performance Liquid Chromatography (HPLC). nih.govnih.gov For instance, two distinct HPLC methods were developed to determine salicylamide and its various metabolites in biological fluids, one using reverse-phase ion-pair chromatography and another using a different mobile phase without an ion-pairing agent. nih.gov The synthesis of numerous complex salicylamide derivatives often concludes with a purification step involving column chromatography on a solid support like silica (B1680970) gel, followed by purity confirmation with HPLC. nih.govnih.govmdpi.com

Future Directions and Emerging Research Avenues for 4 Fluoro 2 Hydroxybenzamide

Exploration of New Synthetic Pathways and Fluorination Techniques

The synthesis of 4-Fluoro-2-hydroxybenzamide and its derivatives is an active area of research, with a focus on developing more efficient, economical, and environmentally friendly methods.

One promising approach involves the copper-catalyzed hydroxylation of 2-chlorobenzamides in water. researchgate.net This method utilizes a copper iodide/1,10-phenanthroline catalyst system and potassium hydroxide (B78521) as a base, offering a practical and cost-effective route to 2-hydroxybenzamides. researchgate.net The reaction is proposed to proceed through the formation of a copper-amide complex, which facilitates the hydroxylation process in an aqueous medium. researchgate.net This technique has been successfully applied to synthesize a range of 2-hydroxybenzamides with various functional groups. researchgate.net

Another area of exploration is the use of novel fluorination techniques. The introduction of fluorine atoms can significantly alter the chemical and physical properties of a molecule. mdpi.comnih.gov Researchers are investigating direct fluorination methods using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions. Industrial-scale production may benefit from the use of continuous flow reactors to ensure consistent quality and yield. The development of new fluorinated analogues often involves starting with materials that already contain the fluorine substituent and then performing reactions such as amide-coupling. mdpi.com

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for process optimization and quality control. Advanced spectroscopic techniques are being increasingly employed for this purpose in the synthesis of amides and related compounds.

Near-infrared (NIR) spectroscopy has shown great potential for monitoring the formation of amide bonds during peptide synthesis. researchgate.netrsc.org By tracking the increase in the number of amide bonds, researchers can quantitatively evaluate the progress of the reaction. researchgate.netrsc.org The combination bands of amide A and amide II/III modes in the NIR spectrum are particularly useful for this purpose. researchgate.netrsc.org This non-destructive and non-invasive technique can be implemented in-line, making it suitable for real-time monitoring in microflow reactors. researchgate.netrsc.org

Raman spectroscopy is another powerful tool for real-time bioprocess monitoring. mdpi.comvtt.fi It provides molecular-level information by probing the vibrational modes of molecules. mdpi.com Like NIR, Raman spectroscopy can be performed non-invasively using immersion probes, allowing for continuous online measurements. vtt.fi

UV-Vis spectroscopy has also been applied to monitor solid-phase peptide synthesis. nih.gov The release of colored anions during the reaction can serve as a colorimetric indicator of reaction progress. nih.gov This technique, combined with camera technology, offers a readily accessible method for online quantitative monitoring. nih.gov

Integration of Machine Learning in Computational Chemistry for Compound Design

Machine learning (ML) is revolutionizing the field of computational chemistry, enabling the rapid design and screening of new molecules with desired properties. scilit.comunt.eduacs.org

By integrating ML models with computer-aided molecular design, researchers can predict the properties of compounds and identify promising candidates for synthesis. researchgate.net For instance, ML algorithms can be trained on large datasets of known compounds to learn the relationship between molecular structure and activity. researchgate.net These models can then be used to predict the properties of novel, un-synthesized molecules.

In the context of fluorinated compounds, ML can be used to design molecules with specific electronic properties or to predict their reactivity. arxiv.org Explainable AI techniques can provide insights into the structure-property relationships, guiding the rational design of new compounds. arxiv.org This approach has the potential to significantly accelerate the discovery of new materials and pharmaceuticals based on the this compound scaffold.

Development of Novel Materials with Enhanced Properties Based on this compound

The unique properties of fluorinated aromatic compounds make them attractive building blocks for the development of novel materials with enhanced performance.

The introduction of fluorine atoms into organic molecules can significantly impact their electronic features and crystalline structures. beilstein-journals.org For example, fluorination can alter the energy levels of molecular orbitals and influence intermolecular interactions, leading to changes in the material's optical and electronic properties. beilstein-journals.org

Derivatives of this compound are being explored for their potential applications in various fields. For instance, salicylamide (B354443) derivatives have shown promise as potent inhibitors of various viruses. nih.govacs.orgnih.gov The fluorine atom in these compounds can enhance their binding affinity to target proteins.

Furthermore, fluorinated aromatic compounds are being investigated for their use in organic electronics, such as in the development of perovskite solar cells. researchgate.net The incorporation of fluorinated spacers can improve the stability and efficiency of these devices. researchgate.net

Interdisciplinary Research Opportunities in Chemical Physics and Materials Science

The study of this compound and related compounds offers numerous opportunities for interdisciplinary research at the intersection of chemical physics and materials science. kent.edubhumipublishing.com

Understanding the fundamental physical and electronic properties of fluorinated aromatic compounds is crucial for designing new materials with tailored functionalities. kent.edu This requires a combination of experimental techniques, such as spectroscopy and X-ray diffraction, and theoretical calculations. beilstein-journals.orgescholarship.org

The investigation of intermolecular interactions in the solid state is another important area of research. beilstein-journals.org The presence of fluorine atoms can lead to unique packing motifs and influence the material's bulk properties. beilstein-journals.org

The synergy between synthetic chemistry, computational modeling, and materials characterization will be essential for unlocking the full potential of this compound and its derivatives in various technological applications. bhumipublishing.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-2-hydroxybenzamide, and how can intermediates be validated?

  • Methodological Answer : Synthesis typically involves coupling reactions between fluorinated benzoyl chlorides and hydroxyl-substituted anilines. For example, acylation of 2-aminophenol derivatives with 4-fluorobenzoyl chloride under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) yields the target compound. Intermediate validation requires thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regioselectivity .
  • Key Data : Yield optimization (70–85%) and purity (>95%) can be achieved via recrystallization in ethanol/water mixtures.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. Structural confirmation combines Fourier-transform infrared spectroscopy (FT-IR) for functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O-H bend at ~3300 cm⁻¹) and mass spectrometry (MS) for molecular ion peaks (e.g., [M+H]+ at m/z 171.03) .
  • Advanced Tip : Cross-reference experimental NMR shifts with computational predictions (e.g., using ACD/Labs or ChemDraw) to resolve ambiguities in aromatic proton assignments .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes like histone deacetylases (HDACs). The fluorinated aromatic ring enhances electron-withdrawing effects, stabilizing interactions with catalytic zinc ions in HDAC active sites .
  • Data Contradiction Analysis : Discrepancies in IC₅₀ values across studies may arise from variations in assay conditions (e.g., buffer pH, enzyme isoforms). Validate findings using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct meta-analyses of published IC₅₀ values, accounting for assay methodologies (e.g., fluorometric vs. colorimetric assays). Reproduce conflicting studies under standardized conditions, ensuring consistent substrate concentrations and incubation times .
  • Case Study : A 2023 study reported HDAC8 inhibition (IC₅₀ = 2.1 µM), while a 2024 paper found no activity. Further analysis revealed the latter used a truncated enzyme variant lacking the catalytic domain .

Q. What computational approaches are suitable for modeling the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Employ quantum mechanics/molecular mechanics (QM/MM) to simulate electronic effects of substituents. Quantitative structure-activity relationship (QSAR) models trained on datasets (e.g., pIC₅₀ values) can predict bioactivity for novel analogs .
  • Key Finding : Substituents at the ortho-position (e.g., -NO₂) increase HDAC inhibition by 1.5-fold compared to -OCH₃, as shown in a 2024 QSAR study .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.